

The Environmental Fate of 2,4,4-Trimethylhexane: A Technical Whitepaper

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Compound of Interest

Compound Name: **2,4,4-Trimethylhexane**

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Introduction

2,4,4-Trimethylhexane is a branched-chain alkane, a class of volatile organic compounds (VOCs) that are components of gasoline and other petroleum-based products. Understanding the environmental fate of such compounds is critical for assessing their potential impact on ecosystems and human health. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental distribution, transport, and degradation of **2,4,4-Trimethylhexane**. Due to the limited availability of experimental data for this specific isomer, this report also draws upon data from structurally similar compounds and established principles of environmental chemistry to provide a thorough assessment.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physicochemical properties. These properties determine its partitioning between air, water, soil, and biota. The available data for **2,4,4-Trimethylhexane** and its close isomer, 2,2,4-trimethylhexane, are summarized below. It is important to note that some of these values are estimated through computational models and should be interpreted with caution.

Property	2,4,4-Trimethylhexane	2,2,4-Trimethylhexane	Reference
Molecular Formula	C9H20	C9H20	[1]
Molecular Weight (g/mol)	128.25	128.26	[1]
Boiling Point (°C)	131	125-127	[2]
Melting Point (°C)	-113	-	[2]
Vapor Pressure (mmHg at 25°C)	Not available	15.9	[3]
Water Solubility (mg/L)	Estimated: 0.3623	Estimated: 0.3623	
Log Kow (Octanol-Water Partition Coefficient)	Estimated: 4.4	Estimated: 4.4	[3]
Henry's Law Constant (atm·m ³ /mol)	Not available	Not available	

Environmental Fate and Transport

The environmental journey of **2,4,4-trimethylhexane** is dictated by its volatility, low water solubility, and moderate lipophilicity.

Atmospheric Fate

Given its boiling point and the vapor pressure of its isomer, **2,4,4-trimethylhexane** is expected to exist predominantly in the vapor phase in the atmosphere. The primary degradation pathway in the atmosphere for alkanes is through reaction with hydroxyl ($\cdot\text{OH}$) radicals.[\[4\]](#) The rate of this reaction is a key factor in determining the atmospheric lifetime of the compound.

While a specific reaction rate constant for **2,4,4-trimethylhexane** is not available, data for other branched C9 alkanes can provide an estimate. For instance, the rate constant for the reaction of OH radicals with 2,2,4-trimethylpentane is $3.20 \times 10^{-12} \text{ cm}^3/\text{molecule}\cdot\text{s}$ at 248 K.[\[5\]](#)

Generally, the reactivity of alkanes with $\cdot\text{OH}$ radicals increases with the number of hydrogen atoms and the presence of tertiary C-H bonds, which are more susceptible to hydrogen abstraction.^[6] Based on these principles, **2,4,4-trimethylhexane** is expected to have a relatively short atmospheric half-life, likely on the order of a few days.

The atmospheric oxidation of branched alkanes can lead to the formation of a variety of oxygenated products, including aldehydes, ketones, and organic nitrates, which can contribute to the formation of secondary organic aerosols (SOA).^[7]

Atmospheric oxidation pathway of **2,4,4-Trimethylhexane**.

Aquatic Fate

Due to its low water solubility, a significant portion of **2,4,4-trimethylhexane** released into water bodies will tend to volatilize to the atmosphere. The rate of volatilization is governed by the Henry's Law constant, which, although not experimentally determined for this compound, is expected to be high for a branched alkane of this size.

Hydrolysis: Alkanes are generally resistant to hydrolysis under environmental conditions as they lack hydrolyzable functional groups.^{[8][9]} Therefore, hydrolysis is not considered a significant degradation pathway for **2,4,4-trimethylhexane**.

Biodegradation: Biodegradation is expected to be the primary removal process for **2,4,4-trimethylhexane** in aquatic environments. Microorganisms, particularly bacteria, can utilize alkanes as a source of carbon and energy.^[10] The rate of biodegradation is influenced by several factors, including the molecular structure of the alkane, temperature, oxygen availability, and the presence of adapted microbial populations. Highly branched alkanes, such as **2,4,4-trimethylhexane**, tend to be more resistant to biodegradation than their linear counterparts.^[11] The quaternary carbon at the 4-position may present a steric hindrance to enzymatic attack.

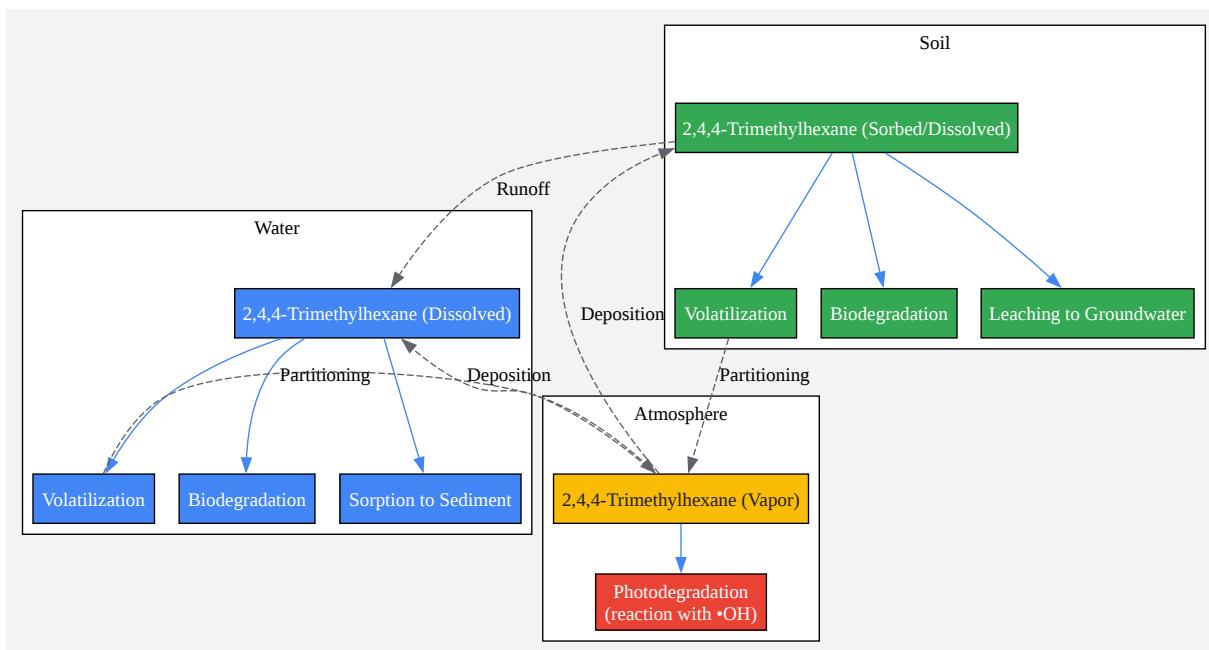
Terrestrial Fate

When released to soil, **2,4,4-trimethylhexane** will partition between the soil air, soil water, and soil organic matter.

Sorption: As a non-polar organic compound, **2,4,4-trimethylhexane** is expected to adsorb to soil organic carbon. The extent of this sorption can be estimated using the octanol-water

partition coefficient (Kow). With an estimated log Kow of 4.4, **2,4,4-trimethylhexane** is expected to have a moderate to high affinity for soil organic matter.^[3] This sorption will reduce its mobility in soil and its bioavailability for degradation and uptake by organisms. The organic carbon-water partition coefficient (Koc) is a key parameter for predicting the mobility of organic compounds in soil. While an experimental Koc for **2,4,4-trimethylhexane** is unavailable, it can be estimated from its Kow.

Biodegradation in Soil: Similar to the aquatic environment, biodegradation is a key degradation process for **2,4,4-trimethylhexane** in soil. Aerobic biodegradation is generally more rapid than anaerobic degradation for alkanes. The rate of biodegradation in soil is influenced by soil type, organic matter content, moisture, temperature, and the microbial community present. The presence of a highly branched structure may lead to a longer persistence in soil compared to less branched alkanes.^[10]

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Environmental partitioning and fate of **2,4,4-Trimethylhexane**.

Bioaccumulation

The potential for a chemical to bioaccumulate in organisms is often estimated using its log K_{ow} value. With a log K_{ow} of approximately 4.4, **2,4,4-trimethylhexane** has the potential to bioaccumulate in the fatty tissues of aquatic and terrestrial organisms. However, its relatively short estimated atmospheric and biodegradation half-lives may limit the extent of bioaccumulation in the environment.

Experimental Protocols

Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) are used to experimentally determine the environmental fate of chemicals.

Water Solubility (OECD 105 / EPA OPPTS 830.7840)

- Principle: These guidelines describe two primary methods for determining water solubility: the column elution method for substances with low solubility ($< 10^{-2}$ g/L) and the flask method for substances with higher solubility.[3][4][12][13][14][15][16][17]
- Column Elution Method: A solid support in a column is coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured over time until a plateau is reached, which represents the water solubility.
- Flask Method: An excess amount of the test substance is added to water in a flask and agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours). The solution is then centrifuged or filtered to remove undissolved particles, and the concentration of the substance in the aqueous phase is determined.[15]

Partition Coefficient (n-octanol/water) (OECD 107 / EPA OPPTS 830.7550)

- Principle: The shake flask method is used to determine the octanol-water partition coefficient (Kow) for substances with log Kow values in the range of -2 to 4.[18][19][20][21][22][23][24][25][26]
- Procedure: A known amount of the test substance is dissolved in either n-octanol or water. The two phases are then combined in a vessel and shaken vigorously to allow for partitioning of the substance between the two immiscible liquids until equilibrium is reached. After separation of the phases (often by centrifugation), the concentration of the substance in both the n-octanol and water phases is measured. The Kow is calculated as the ratio of the concentration in n-octanol to the concentration in water.

Hydrolysis as a Function of pH (OECD 111)

- Principle: This guideline assesses the rate of abiotic hydrolysis of a chemical in sterile aqueous buffer solutions at environmentally relevant pH values (typically 4, 7, and 9).[8][9][27][28][29]
- Procedure: The test substance is added to sterile buffer solutions of different pH values. The solutions are incubated in the dark at a constant temperature. At various time intervals, samples are taken and analyzed for the concentration of the parent substance and any major hydrolysis products. The rate of hydrolysis and the half-life of the substance are then calculated for each pH.

Ready Biodegradability (OECD 301 / EPA OPPTS 835.3110)

- Principle: These guidelines provide a set of screening tests to assess the ready biodegradability of organic chemicals in an aerobic aqueous medium. A substance is considered readily biodegradable if it meets certain pass levels within a specified timeframe (e.g., >60% of theoretical CO₂ evolution in a 28-day window).[8]
- Methods: Several methods are available, including the CO₂ Evolution Test (OECD 301B), Manometric Respirometry (OECD 301F), and Closed Bottle Test (OECD 301D).
- General Procedure: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark. The extent of biodegradation is determined by measuring parameters such as the amount of CO₂ produced, the consumption of oxygen, or the removal of dissolved organic carbon (DOC).[12][18][19]

Aerobic Soil Metabolism (EPA OPPTS 835.4100 / OECD 304A)

- Principle: These guidelines are used to determine the rate and extent of aerobic biodegradation of a chemical in soil.[2][11][30][31][32][33][34][35]
- Procedure: The test substance, often radiolabeled (e.g., with ¹⁴C), is applied to samples of viable soil. The soil is maintained at a constant temperature and moisture content and

aerated with CO₂-free air. The evolved ¹⁴CO₂ is trapped and measured over time to determine the rate of mineralization. Soil samples are also periodically extracted and analyzed to identify and quantify the parent compound and major transformation products.

Workflow for assessing the environmental fate of a chemical.

Conclusion

Based on its physicochemical properties and the behavior of structurally similar branched alkanes, **2,4,4-trimethylhexane** is expected to be a volatile organic compound with low water solubility and a moderate potential for sorption to organic matter in soil and sediment. Its primary environmental degradation pathways are likely to be atmospheric photooxidation and microbial biodegradation. Due to its branched structure, its rate of biodegradation may be slower than that of linear alkanes of similar carbon number. While its estimated log K_{ow} suggests a potential for bioaccumulation, its relatively short environmental persistence may mitigate this risk. To provide a more definitive assessment of the environmental fate of **2,4,4-trimethylhexane**, experimental data on its water solubility, log K_{ow}, biodegradation rates in various media, and atmospheric reaction rate with hydroxyl radicals are needed.

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